![molecular formula C14H12N2O2 B6510981 7-ethoxy-5H,10H-benzo[b]1,8-naphthyridin-5-one CAS No. 894546-66-8](/img/structure/B6510981.png)
7-ethoxy-5H,10H-benzo[b]1,8-naphthyridin-5-one
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Description
7-ethoxy-5H,10H-benzo[b]1,8-naphthyridin-5-one is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications
Synthesis and Ionization Constants
The compound is part of a larger group of naphthyridines. It can be obtained by the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The ionization constants (pK2 values) of these compounds range from -4.63 to -5.98 and correlate with the σ substituent constants .
Antibacterial Agent
Nalidixic acid, a potent antibacterial agent, is selected from a large group of 1,8-naphthyridines, which includes the compound . This discovery was initiated by the antibacterial activity of 7-chloro-l, 4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid .
Dual Fluorescent Compounds
The compound is used in the synthesis of novel dual fluorescent compounds, such as bis(5,7-dimethyl-1,8-naphthyridin-2-yl)amine and its ZnII complex . These compounds exhibit dual fluorescence and two groups of well-structured absorption bands in CH2Cl2, attributed to a molecular conformational equilibrium .
Organic Chemistry Research
The compound is a subject of interest in organic chemistry research, particularly in the study of heterocyclic compounds . Its synthesis and properties provide valuable insights into the behavior of similar compounds .
Drug Development
Given its antibacterial properties, the compound could potentially be used in drug development . Further research is needed to explore this application.
Biochemical Studies
The compound’s unique properties make it a useful tool in biochemical studies . For example, it can be used to investigate the effects of various substances on bacterial growth .
properties
IUPAC Name |
7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-9-5-6-12-11(8-9)13(17)10-4-3-7-15-14(10)16-12/h3-8H,2H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRGJENFUVUTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323617 |
Source
|
Record name | 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669265 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-ethoxybenzo[b][1,8]naphthyridin-5(10H)-one | |
CAS RN |
894546-66-8 |
Source
|
Record name | 7-ethoxy-10H-benzo[b][1,8]naphthyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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